

# Technical Guide: Calcium Diacetate Hydrate (Calcium Acetate Monohydrate)

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## Compound of Interest

Compound Name: *calcium;diacetate;hydrate*

CAS No.: *114460-21-8; 5743-26-0*

Cat. No.: *B2665041*

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## Executive Summary & Nomenclature Clarification

In the context of high-purity reagent synthesis and pharmaceutical applications, the term "Calcium Diacetate" is chemically accurate but effectively archaic. It refers to the salt formed by the coordination of one calcium cation (

) with two acetate anions (

) to maintain charge neutrality.

However, in modern IUPAC and pharmacopeial contexts (USP/EP), the standard designation is Calcium Acetate. Crucially, for drug development and stability, the compound is almost exclusively handled as the Monohydrate form (

).

**Critical Distinction:** Do not confuse "Calcium Diacetate" with "Sodium Diacetate" (E262ii), which is a 1:1 complex of sodium acetate and acetic acid.[1] Calcium Acetate is a distinct salt, not an acid-salt complex.[1]

This guide defines the precise stoichiometry, synthesis controls, and validation protocols for Calcium Acetate Monohydrate, the "Gold Standard" for phosphate binding therapeutics.

## Molecular Identity & Stoichiometry[1]

To ensure reproducibility in formulation, we must move beyond standard textbook values and utilize high-precision atomic weights for molar mass determination.[1]

### Chemical Formula

The structural integrity of the monohydrate relies on a triclinic crystal lattice where water molecules bridge the calcium centers, stabilizing the structure against hygroscopicity compared to the anhydrous form.

Empirical Formula:

Structural Formula:

[1][2][3]

### Precision Molar Mass Calculation

Using IUPAC standard atomic weights (2021 intervals):

Element	Count	Atomic Mass (g/mol)	Subtotal (g/mol)	Contribution (%)
Calcium (Ca)	1	40.078	40.078	22.75%
Carbon (C)	4	12.011	48.044	27.27%
Hydrogen (H)	8	1.008	8.064	4.58%
Oxygen (O)	5	15.999	79.995	45.40%
TOTAL	-	-	176.181	100.00%

Note: The anhydrous form (

) has a molar mass of 158.166 g/mol .[1] The water of hydration accounts for exactly 10.23% of the total mass—a critical quality attribute (CQA) for TGA analysis.

## Synthesis & Processing Protocol

As an Application Scientist, I recommend the Carbonate Neutralization Route over the Hydroxide route for pharmaceutical grades. The Carbonate route offers better pH control and self-limiting reaction kinetics, preventing "hot spots" that can lead to basic salt impurities.[1]

## Reaction Stoichiometry

[1][3]

## Critical Process Parameters (CPPs)

- Stoichiometric Excess: Use a 5% molar excess of Acetic Acid to ensure complete consumption of (insoluble impurity).[1]
- Temperature Control: Maintain reaction at . Higher temperatures ( ) during crystallization can promote the formation of the anhydrous polymorph, which is undesirable due to its hygroscopic nature.
- Drying Endpoint: Drying must be controlled to remove surface moisture without stripping the lattice water.[1] Target outlet air temperature of in a fluid bed dryer.

## Synthesis Workflow (DOT Visualization)



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Figure 1: Industrial synthesis workflow for Pharmaceutical Grade Calcium Acetate Monohydrate, emphasizing filtration and thermal control points.

## Analytical Validation (Self-Validating Systems)[1]

To establish Trustworthiness in your product, you cannot rely solely on simple titration.[1] You must validate the hydration state.[1]

### Thermogravimetric Analysis (TGA)

The TGA profile is the definitive fingerprint for Calcium Acetate Monohydrate.[1]

- Protocol: Heat sample from

to

at

under

.

- Acceptance Criteria:

- Step 1 (

): Mass loss of 10.2%

0.5%. This corresponds to the loss of the single water molecule (

).

- Failure Mode: If loss is <9%, the sample is partially anhydrous.[1] If >11%, surface moisture is present.[1]

- Step 2 (

): Decomposition of acetate to Calcium Carbonate (

) and Acetone.

- Step 3 (

): Decomposition of

to Calcium Oxide (

) and

.<sup>[1]</sup>

## Complexometric Titration

For assay purity (Calcium content):

- Titrant: 0.05 M EDTA.<sup>[1][4]</sup>
- Indicator: Hydroxy Naphthol Blue.<sup>[1][4][5]</sup>
- Buffer: pH 12-13 (NaOH).
- Target: 99.0% - 100.5% on a dried basis.

## Pharmaceutical Application: Phosphate Binding<sup>[6]</sup> <sup>[7][8][9]</sup>

Calcium Acetate is the active ingredient in drugs like PhosLo®.<sup>[1][6][7][8]</sup> Its efficacy stems from its high solubility at neutral pH compared to Calcium Carbonate, allowing for more efficient phosphate binding in the GI tract.<sup>[1]</sup>

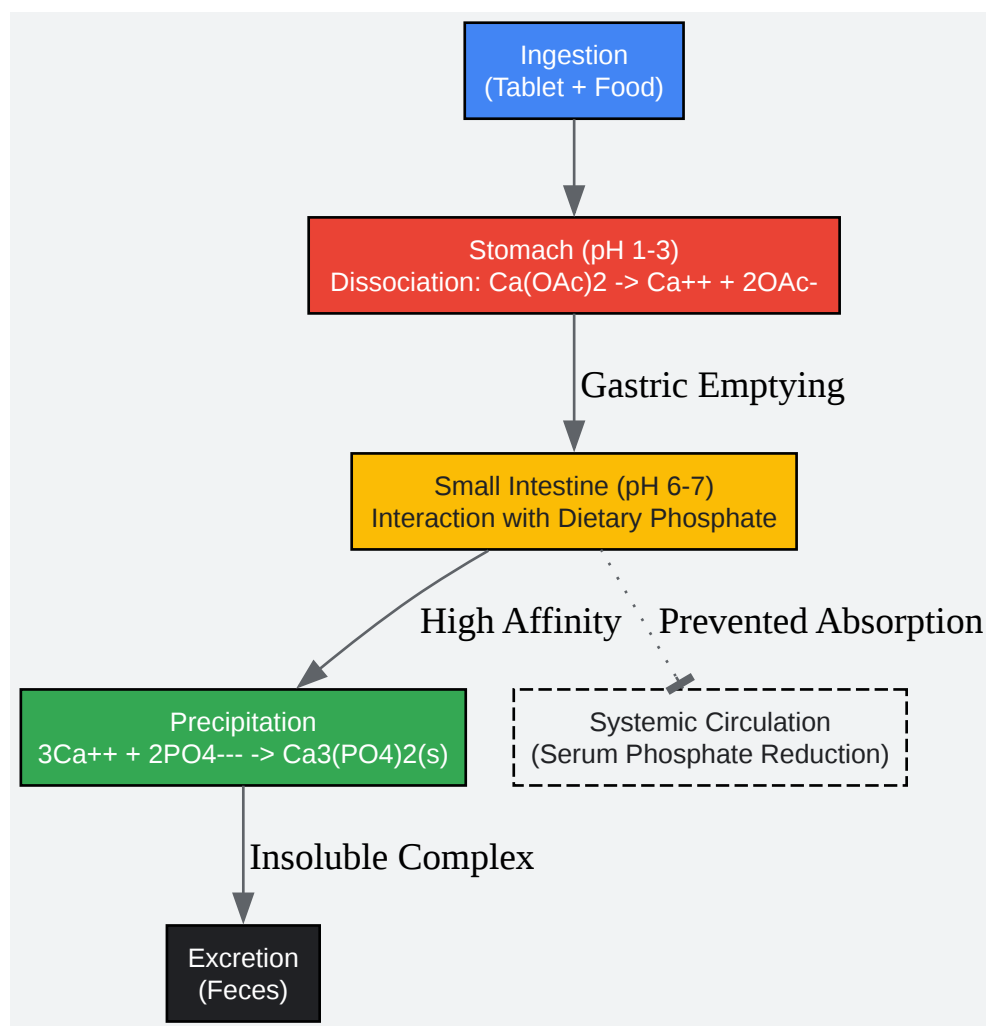
## Mechanism of Action

In End-Stage Renal Disease (ESRD), the kidneys cannot excrete phosphate. Calcium Acetate dissociates in the stomach; the free

ions then bind with dietary phosphate (

) in the small intestine to form insoluble Calcium Phosphate, which is excreted in feces.<sup>[9]</sup>

## Efficacy Pathway (DOT Visualization)<sup>[1]</sup>



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Figure 2: Pharmacodynamic pathway of Calcium Acetate as a phosphate binder, illustrating the prevention of systemic phosphate absorption.

## References

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